molecular formula C9H6BrNO3 B1410690 2-Bromo-4-cyano-5-methoxybenzoic acid CAS No. 1805413-80-2

2-Bromo-4-cyano-5-methoxybenzoic acid

Cat. No.: B1410690
CAS No.: 1805413-80-2
M. Wt: 256.05 g/mol
InChI Key: YHWJHDCPPDGHCW-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-5-methoxybenzoic acid is a substituted benzoic acid derivative with a bromine atom at position 2, a cyano group at position 4, and a methoxy group at position 5. This compound is of interest in pharmaceutical and agrochemical research due to its multifunctional structure, which combines electron-withdrawing (cyano, bromo) and electron-donating (methoxy) substituents. These groups influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-4-cyano-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-3-6(9(12)13)7(10)2-5(8)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWJHDCPPDGHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-4-cyano-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-cyano-5-methoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination .

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

2-Bromo-4-cyano-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield an amide derivative.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride. Conversely, the methoxy group can undergo oxidation to form a carboxylic acid derivative.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-cyano-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-5-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences and similarities between 2-bromo-4-cyano-5-methoxybenzoic acid and related compounds:

Compound Name CAS No. Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not Provided Br (2), CN (4), OMe (5), COOH (1) C9H6BrNO3 ~272.06 Carboxylic acid, cyano, bromo, methoxy
2-Amino-5-bromo-4-methoxybenzoic acid 169045-04-9 NH₂ (2), Br (5), OMe (4), COOH (1) C8H7BrNO3 260.05 Carboxylic acid, amino, bromo, methoxy
Methyl 4-amino-5-bromo-2-methoxybenzoate 111049-68-4 NH₂ (4), Br (5), OMe (2), COOCH₃ (1) C9H9BrNO3 274.08 Ester, amino, bromo, methoxy
5-Bromo-2-methoxybenzoic acid 2476-35-9 Br (5), OMe (2), COOH (1) C8H7BrO3 231.05 Carboxylic acid, bromo, methoxy
5-Bromo-2-methoxy-4-methylbenzoic acid 90326-61-7 Br (5), OMe (2), CH₃ (4), COOH (1) C9H9BrO3 245.07 Carboxylic acid, bromo, methoxy, methyl
5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid Not Provided Br (2), OMe (4), OBn (5), COOH (1) C15H13BrO4 343.17 Carboxylic acid, bromo, methoxy, benzyloxy

Notes:

  • Substituent positions significantly affect electronic and steric properties. For example, the cyano group (electron-withdrawing) in the target compound enhances electrophilicity at position 4 compared to the methyl group in 90326-61-7 .
  • Ester vs. carboxylic acid : The methyl ester in 111049-68-4 reduces polarity and may serve as a prodrug precursor, whereas the free carboxylic acid in the target compound facilitates salt formation .

Physicochemical Properties

  • Solubility: The cyano group in the target compound increases polarity compared to methyl (90326-61-7) or benzyloxy () derivatives but reduces solubility in non-polar solvents relative to esters (111049-68-4).
  • Reactivity: Bromine at position 2 in the target compound is sterically accessible for nucleophilic aromatic substitution (NAS), whereas bromine at position 5 (2476-35-9) is deactivated by the adjacent methoxy group . The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine, offering synthetic versatility absent in analogs like 169045-04-9 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-4-cyano-5-methoxybenzoic acid
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